2-Tert-butyl-1,3,4-oxadiazole

Vue d'ensemble

Description

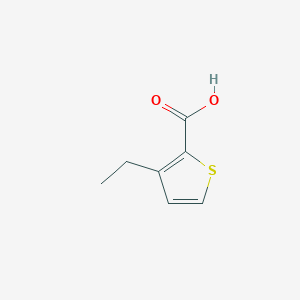

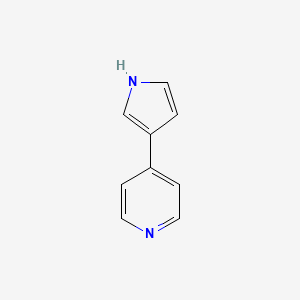

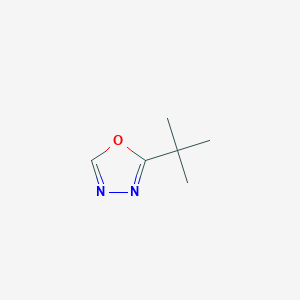

2-Tert-butyl-1,3,4-oxadiazole is a chemical compound with the molecular formula C6H10N2O . It is also known by other names, including tert-butyl-1,3,4-oxadiazole and 2-tert-butyl-[1,3,4]oxadiazole . The compound’s structure consists of a five-membered heterocyclic ring containing oxygen and nitrogen atoms .

Synthesis Analysis

The synthesis of 2-Tert-butyl-1,3,4-oxadiazole involves various methods, including cyclization reactions. Researchers have explored both experimental and computational approaches to obtain this compound. Further studies are needed to optimize synthetic routes and improve yields .

Molecular Structure Analysis

The molecular formula of 2-Tert-butyl-1,3,4-oxadiazole indicates a total of nine heavy atoms (carbon, nitrogen, and oxygen). The compound’s exact mass is approximately 126.08 g/mol . Its canonical SMILES representation is CC©©C1=NN=CO1 .

Chemical Reactions Analysis

2-Tert-butyl-1,3,4-oxadiazole has been investigated for its reactivity in various chemical reactions. Researchers have explored its potential as a hole-blocking material in multilayer polymer light-emitting diodes (PLEDs) to enhance device efficiency . Additionally, it exhibits interesting properties in the context of corrosion inhibition .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

1. Application in Electron Transporting Materials

- Summary of the Application: “2-Tert-butyl-1,3,4-oxadiazole” is used in the synthesis of electron transporting materials for blue phosphorescent and fluorescent devices .

- Methods of Application: Two molecules, bis (2- tert -butyl-1,3,4-oxadiazole-5-diyl)-3,3′- m -terphenyl ( t OXD- m TP) and bis (2- (4- tert -butylphenyl)-1,3,4-oxadiazole-5-diyl)-3,3′- m -terphenyl ( t pOXD- m TP), were synthesized and characterized. These molecules contained two oxadiazolyl groups and a m -terphenyl linkage as the core structure .

- Results or Outcomes: The application of these materials in blue phosphorescent light-emitting devices effectively confines the triplet exciton in the emitting layers. One of the electroluminescent (EL) devices showed an excellent current efficiency of 43.3 cd A −1 and an external quantum efficiency (EQE) of 23.0% .

2. Application in Anticancer Activity

- Summary of the Application: “2-Tert-butyl-1,3,4-oxadiazole” is used in the synthesis of compounds with anticancer activity .

- Methods of Application: An unparalleled copper (I)-catalyzed synthesis of 1,3,4-oxadiazoles from tertiary amines in one step has been described. The one-pot reactions involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids resulted in the formation of 1,3,4-oxadiazoles in moderate to good yields .

- Results or Outcomes: The preliminary biological evaluation demonstrated that compound 4f inhibited hepatoma cells efficiently, suggesting potentially broad applications of the approach for synthesis and medicinal chemistry .

Propriétés

IUPAC Name |

2-tert-butyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETCKKFZFOFBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464983 | |

| Record name | 2-tert-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-1,3,4-oxadiazole | |

CAS RN |

251540-53-1 | |

| Record name | 2-tert-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.